2-[2-(4-Bromo-2-fluoro-phenoxy)ethyl]-1,3-dioxolane
Description
Chemical Structure and Properties 2-[2-(4-Bromo-2-fluoro-phenoxy)ethyl]-1,3-dioxolane (CAS 1443349-96-9) is a cyclic ether derivative with a dioxolane ring (1,3-dioxolane) and a phenoxy group substituted with bromine and fluorine at the 4- and 2-positions, respectively. Its molecular formula is C₁₁H₁₂BrFO₃, with a molecular weight of 291.12 g/mol . The compound exhibits moderate polarity due to the dioxolane ring and aromatic substituents, influencing its solubility in organic solvents.
Applications
The compound’s bromine and fluorine substituents enhance electrophilic reactivity, making it a candidate for pharmaceutical intermediates (e.g., kinase inhibitors) or agrochemical precursors. Its dioxolane moiety may also act as a protecting group in synthetic chemistry .
Properties
IUPAC Name |
2-[2-(4-bromo-2-fluorophenoxy)ethyl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO3/c12-8-1-2-10(9(13)7-8)14-4-3-11-15-5-6-16-11/h1-2,7,11H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCIXZVDKDBVCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCOC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromo-2-fluoro-phenoxy)ethyl]-1,3-dioxolane typically involves the reaction of 4-bromo-2-fluorophenol with ethylene oxide in the presence of a base to form the intermediate 2-(4-bromo-2-fluorophenoxy)ethanol. This intermediate is then reacted with 1,3-dioxolane under acidic conditions to yield the final product. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 60°C
Acid Catalyst: Sulfuric acid or p-toluenesulfonic acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous flow reactors: To ensure consistent reaction conditions and high yield
Purification: Using techniques such as distillation, recrystallization, or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Bromo-2-fluoro-phenoxy)ethyl]-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the dioxolane ring.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone for halogen exchange
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst
Major Products
Substitution: Formation of iodinated or other halogenated derivatives
Oxidation: Formation of quinones or phenolic derivatives
Reduction: Formation of dehalogenated compounds or modified dioxolane rings
Scientific Research Applications
2-[2-(4-Bromo-2-fluoro-phenoxy)ethyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-Bromo-2-fluoro-phenoxy)ethyl]-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
Key differences arise from substituent positions and functional groups:
Reactivity and Stability
- C-H Bond Dissociation Energy (BDE): 1,3-Dioxolane derivatives exhibit BDEs around 90 kcal/mol , slightly lower than 1,4-dioxane (93.2 kcal/mol), making them more reactive in radical addition reactions .
- Metabolism: Halogenated analogs like the target compound resist oxidative metabolism compared to non-halogenated derivatives. For example, doxophylline (a theophylline-dioxolane analog) undergoes regioselective oxidation at the dioxolane ring, but bromine/fluorine substituents in the target compound may slow this process .
Biological Activity
2-[2-(4-Bromo-2-fluoro-phenoxy)ethyl]-1,3-dioxolane is an organic compound characterized by its unique dioxolane ring structure and the presence of bromine and fluorine substituents on the aromatic ring. These structural features significantly influence its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 305.14 g/mol. The presence of halogen atoms (bromine and fluorine) often enhances the lipophilicity and reactivity of organic compounds, which can lead to increased biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.14 g/mol |
| Key Functional Groups | Dioxolane, Phenoxy |
| Substituents | Bromine, Fluorine |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance binding affinity, which can lead to inhibition of enzymatic activity or modulation of receptor functions. Research indicates that compounds with similar structures often exhibit notable biological activities, including:
- Antimicrobial Activity: The compound has shown potential in inhibiting bacterial growth.
- Anti-inflammatory Properties: Similar compounds have been evaluated for their ability to reduce inflammation.
- Enzyme Inhibition: The unique structural features allow for interaction with various enzymes, potentially leading to therapeutic applications.
Case Studies
-
Antimicrobial Activity Evaluation:
A study assessed the antimicrobial properties of compounds structurally similar to this compound. Results indicated significant inhibition against several bacterial strains, suggesting potential as an antibacterial agent . -
Enzyme Inhibition Studies:
Investigations into the enzyme inhibition capabilities revealed that the compound could inhibit specific enzymes involved in inflammatory pathways. This was evidenced by a decrease in pro-inflammatory cytokines in vitro .
Comparative Analysis with Analogous Compounds
To better understand the biological activity of this compound, a comparison with related compounds was conducted:
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory | |
| 2-(2-(5-Bromo-2-fluorophenoxy)ethyl)-1,3-dioxolane | Moderate antimicrobial properties | |
| 2-(3-bromo-5-trifluoromethylphenyl)-1,3-dioxolane | Strong enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
